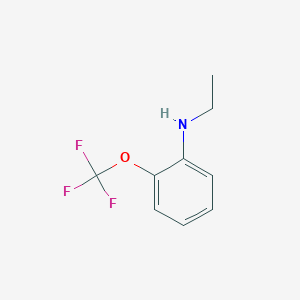

N-ethyl-2-(trifluoromethoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO/c1-2-13-7-5-3-4-6-8(7)14-9(10,11)12/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKDGBNRBKFRELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=CC=C1OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938644 | |

| Record name | N-Ethyl-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175278-25-8 | |

| Record name | N-Ethyl-2-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175278-25-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of N-ethyl-2-(trifluoromethoxy)aniline

An In-depth Technical Guide to the Synthesis and Characterization of N-ethyl-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. N-ethyl-2-(trifluoromethoxy)aniline is a compound of significant interest, embodying two key structural motifs that confer advantageous physicochemical properties. The trifluoromethoxy (-OCF₃) group, a bioisostere for other functionalities, is prized for its ability to enhance metabolic stability, increase lipophilicity, and modulate electronic properties, which can improve a drug candidate's membrane permeability and binding affinity.[1][2] Similarly, the N-ethyl group contributes to the molecule's lipophilicity and can play a crucial role in establishing specific interactions with biological targets.[3]

This guide serves as a comprehensive technical resource for researchers, providing an in-depth exploration of the primary synthetic pathways to N-ethyl-2-(trifluoromethoxy)aniline and the rigorous analytical methods required for its structural confirmation and characterization. The protocols and insights presented herein are designed to be self-validating, grounded in established chemical principles to empower scientists in their research and development endeavors.

Part 1: Synthesis Methodologies

The synthesis of N-ethyl-2-(trifluoromethoxy)aniline can be approached through several reliable methods. The choice of pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. We will explore the two most logical and robust strategies: direct N-alkylation and reductive amination.

Method 1: Direct N-Alkylation of 2-(Trifluoromethoxy)aniline

This is the most straightforward approach, involving the direct ethylation of the primary amine precursor, 2-(trifluoromethoxy)aniline. The core of this reaction is a nucleophilic substitution, where the nitrogen atom of the aniline attacks an electrophilic ethyl source.

Causality and Experimental Choices: The primary challenge in this method is preventing "over-alkylation," where the desired secondary amine product reacts further to form an undesired tertiary amine (N,N-diethyl-2-(trifluoromethoxy)aniline).[4] The mono-alkylated product is often more nucleophilic than the starting aniline, making it susceptible to a second alkylation. To ensure high selectivity for the mono-ethylated product, several strategic controls are implemented:

-

Stoichiometry Control: Using a molar excess of 2-(trifluoromethoxy)aniline relative to the ethylating agent ensures the alkylating agent is more likely to encounter and react with the starting material.[4]

-

Slow Addition: Adding the ethylating agent dropwise maintains its low concentration in the reaction mixture, further favoring mono-alkylation.[4]

-

Base and Solvent: A mild base like potassium carbonate (K₂CO₃) is used to neutralize the acid (e.g., HBr) formed during the reaction, driving the equilibrium towards the product. A polar aprotic solvent such as acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal for this type of substitution reaction.

Caption: Workflow for Direct N-Alkylation Synthesis.

Experimental Protocol: N-Alkylation

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-(trifluoromethoxy)aniline (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable slurry.

-

Reagent Addition: While stirring vigorously at room temperature, slowly add ethyl bromide (1.0 equivalent) dropwise over 30 minutes using a syringe pump.

-

Reaction: Heat the reaction mixture to a gentle reflux (approximately 80-82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: After filtering off the drying agent, concentrate the solvent. Purify the crude product via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure N-ethyl-2-(trifluoromethoxy)aniline.

Method 2: Reductive Amination

Reductive amination is a powerful and highly selective method for synthesizing secondary amines that elegantly avoids the issue of over-alkylation.[5] This one-pot process involves two key steps: the initial formation of an imine from a carbonyl compound and an amine, followed by the immediate reduction of the imine to the target amine.[6]

Causality and Experimental Choices: This pathway begins with 2-(trifluoromethoxy)benzaldehyde and ethylamine.

-

Imine Formation: The aldehyde and ethylamine condense in a reversible reaction to form an iminium ion intermediate. This step is often catalyzed by a weak acid.[7]

-

In Situ Reduction: A mild reducing agent, selective for the iminium ion over the starting aldehyde, is crucial. Sodium borohydride (NaBH₄) is a common and effective choice.[7] It is added after allowing sufficient time for the imine to form. The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates both imine formation and reduction.

Caption: Workflow for Reductive Amination Synthesis.

Experimental Protocol: Reductive Amination

-

Setup: In a round-bottom flask, dissolve 2-(trifluoromethoxy)benzaldehyde (1.0 equivalent) in methanol.

-

Amine Addition: Add ethylamine (1.0-1.1 equivalents, often as a solution in ethanol or THF) to the stirred solution and allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.[7]

-

Reduction: Cool the reaction mixture in an ice bath to 0°C. Slowly add sodium borohydride (1.5 equivalents) in small portions, ensuring the temperature remains below 10°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-3 hours.

-

Work-up: Quench the reaction by the slow addition of water. Remove most of the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the solution, concentrate the solvent, and purify the resulting crude oil by flash column chromatography to isolate the final product.

Part 2: Structural Characterization and Data Interpretation

Unequivocal structural confirmation is paramount. A combination of spectroscopic techniques provides a comprehensive "fingerprint" of the molecule, verifying its identity and purity.[8][9]

Caption: Integrated workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[8]

-

Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher NMR spectrometer.[9]

Table 1: Predicted ¹H and ¹³C NMR Data for N-ethyl-2-(trifluoromethoxy)aniline

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |

|---|---|---|---|---|---|

| ¹H NMR | Aromatic-H | 6.7 - 7.3 | Multiplet (m) | 4H | Complex pattern due to substitution. |

| -NH- | 3.5 - 4.5 | Broad Singlet (br s) | 1H | Position and shape are concentration-dependent; exchanges with D₂O. | |

| -CH₂- | ~3.2 | Quartet (q) | 2H | Coupled to the -CH₃ protons. | |

| -CH₃ | ~1.3 | Triplet (t) | 3H | Coupled to the -CH₂- protons. | |

| ¹³C NMR | Aromatic C-N | 140 - 145 | Singlet | - | |

| Aromatic C-O | 145 - 150 | Quartet (q, due to C-F coupling) | - | ||

| Aromatic C-H | 110 - 130 | Multiple Singlets | - | ||

| -OCF₃ | 120 - 125 | Quartet (q, J ≈ 257 Hz) | - | Strong one-bond C-F coupling. | |

| -CH₂- | ~38 | Singlet | - |

| | -CH₃ | ~15 | Singlet | - | |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups by detecting their characteristic vibrational frequencies.[10][11]

Experimental Protocol: IR

-

Sample Preparation: As the product is expected to be a liquid or low-melting solid, a thin film can be prepared between two KBr or NaCl salt plates.[8]

-

Acquisition: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3350 - 3450 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretch | 2850 - 2980 | Medium-Strong |

| C=C (Aromatic) | Stretch | 1580 - 1610, 1450 - 1500 | Medium-Strong |

| C-O | Stretch | 1250 - 1300 | Strong |

| C-F | Stretch | 1100 - 1200 | Very Strong |

Mass Spectrometry (MS)

MS provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: MS

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Acquisition: Introduce the sample into the mass spectrometer (e.g., via Electrospray Ionization, ESI) and acquire the spectrum in positive ion mode.[9]

Table 3: Predicted Mass Spectrometry Data

| Parameter | Expected Value | Notes |

|---|---|---|

| Molecular Formula | C₉H₁₀F₃NO | |

| Molecular Weight | 205.18 g/mol | [12] |

| [M+H]⁺ Peak | m/z 206.0787 | The most abundant ion expected in ESI positive mode. |

| Key Fragments | [M-CH₃]⁺ (m/z 190) | Loss of the terminal methyl group. |

| | [M-C₂H₄]⁺ (m/z 177) | Loss of ethylene from the N-ethyl group. |

Applications in Research and Development

N-ethyl-2-(trifluoromethoxy)aniline is not merely a chemical curiosity; it is a valuable building block for creating more complex molecules with tailored properties. Its structure is a promising scaffold in:

-

Pharmaceutical Discovery: The trifluoromethoxy group is a well-established feature in drug design for enhancing pharmacokinetic profiles, including metabolic stability and bioavailability.[2][13] This intermediate can be used in the synthesis of novel kinase inhibitors, receptor modulators, and other potential therapeutic agents.

-

Agrochemicals: Many modern pesticides and herbicides incorporate fluorinated aniline derivatives to improve efficacy and environmental stability.[14]

-

Materials Science: The unique electronic properties conferred by the -OCF₃ group make this compound a candidate for developing advanced polymers, dyes, and other functional materials.[14]

Conclusion

This guide has detailed two robust and reliable synthetic routes—direct N-alkylation and reductive amination—for the preparation of N-ethyl-2-(trifluoromethoxy)aniline. We have established a comprehensive, multi-technique spectroscopic workflow (NMR, IR, MS) essential for its rigorous characterization and purity assessment. By understanding the causality behind the experimental protocols and the interpretation of the resulting analytical data, researchers are well-equipped to synthesize and validate this important chemical intermediate, paving the way for innovations in drug discovery and materials science.

References

-

N-ethyl-N-methyl-2-(trifluoromethoxy)aniline | C10H12F3NO | CID 91595359 - PubChem. [Link]

-

Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. [Link]

-

N-Ethyl-2-nitro-4-(trifluoromethyl)aniline, N-methyl- - Optional[13C NMR] - SpectraBase. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. [Link]

- EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline - Google P

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Trifluoromethoxy substituted anilines: metalation as the key step for structural elaboration. [Link]

-

Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy - Chemical Communications (RSC Publishing). [Link]

-

Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives - JOCPR. [Link]

-

N-ethyl-3-(trifluoromethoxy)aniline (C9H10F3NO) - PubChemLite. [Link]

-

Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents | San Diego State University Digital Collections. [Link]

-

An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent - BYU ScholarsArchive. [Link]

-

Spectroscopic and quantum chemical electronic structure investigations of 2-(trifluoromethyl)aniline and 3-(trifluoromethyl)aniline | Request PDF - ResearchGate. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

-

Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia - Scribd. [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 - YouTube. [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. N-Ethyl-2-(trifluoromethoxy)aniline|BLD Pharm [bldpharm.com]

- 13. jelsciences.com [jelsciences.com]

- 14. chemimpex.com [chemimpex.com]

Spectroscopic Blueprint of N-ethyl-2-(trifluoromethoxy)aniline: A Predictive Analysis for Researchers

Abstract: This technical guide provides a comprehensive, predictive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound N-ethyl-2-(trifluoromethoxy)aniline. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of spectroscopy and extensive data from analogous compounds to construct a reliable spectroscopic blueprint. This guide is intended to aid researchers, scientists, and drug development professionals in the identification, characterization, and quality control of N-ethyl-2-(trifluoromethoxy)aniline and related molecules.

Introduction: The Structural Significance of N-ethyl-2-(trifluoromethoxy)aniline

N-ethyl-2-(trifluoromethoxy)aniline is a substituted aromatic amine with a molecular formula of C₉H₁₀F₃NO and a molecular weight of 205.18 g/mol . The molecule incorporates three key structural features that dictate its spectroscopic properties: an N-ethylamino group, a trifluoromethoxy group, and a 1,2-disubstituted benzene ring. The interplay of the electron-donating N-ethylamino group and the strongly electron-withdrawing trifluoromethoxy group creates a unique electronic environment that is reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the compound's identity and purity in synthetic and analytical applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The following sections predict the ¹H, ¹³C, and ¹⁹F NMR spectra of N-ethyl-2-(trifluoromethoxy)aniline.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the ethyl protons, the amine proton, and the four aromatic protons. The chemical shifts are predicted based on the additive effects of the -NHEt (an electron-donating group) and -OCF₃ (an electron-withdrawing group) substituents on the aromatic ring.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.8 - 7.2 | Multiplet | 4H | Ar-H | The aromatic protons will appear as a complex multiplet due to the disubstitution pattern. The electron-donating -NHEt group will shield the ortho and para protons, while the electron-withdrawing -OCF₃ group will deshield the protons in its vicinity. |

| ~ 3.6 | Broad Singlet | 1H | N-H | The amine proton is expected to be a broad singlet, and its chemical shift can be highly dependent on solvent and concentration. |

| ~ 3.2 | Quartet | 2H | -CH₂-CH₃ | The methylene protons of the ethyl group will be a quartet due to coupling with the adjacent methyl protons. |

| ~ 1.3 | Triplet | 3H | -CH₂-CH₃ | The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The trifluoromethoxy group will have a significant effect on the chemical shift of the carbon it is attached to and will also show coupling with the carbon.

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~ 145 | C -N | The carbon attached to the nitrogen will be deshielded. |

| ~ 140 (quartet) | C -OCF₃ | The carbon attached to the trifluoromethoxy group will be significantly deshielded and will appear as a quartet due to coupling with the three fluorine atoms. |

| ~ 115 - 130 | Aromatic C -H | The four aromatic C-H carbons will resonate in this region. |

| ~ 121 (quartet) | OC F₃ | The carbon of the trifluoromethoxy group will be a quartet with a large coupling constant due to the three fluorine atoms. |

| ~ 38 | -C H₂-CH₃ | The methylene carbon of the ethyl group. |

| ~ 15 | -CH₂-C H₃ | The methyl carbon of the ethyl group. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethoxy group.

| Predicted Chemical Shift (ppm) | Multiplicity | Assignment | Rationale |

| ~ -58 to -60 | Singlet | -OF ₃ | The chemical shift of the trifluoromethoxy group is typically in this range and is not expected to show coupling to any protons in a proton-decoupled ¹⁹F spectrum. |

Infrared (IR) Spectroscopy: Vibrational Fingerprints

The IR spectrum will display characteristic absorption bands for the functional groups present in N-ethyl-2-(trifluoromethoxy)aniline. The predicted spectrum is based on the analysis of IR data for N-ethylaniline and aromatic trifluoromethoxy compounds.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |

| ~ 3400 | Medium | N-H Stretch | Secondary amine N-H stretch. |

| ~ 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H stretching. |

| ~ 2970 - 2850 | Medium | C-H Stretch | Aliphatic C-H stretching of the ethyl group. |

| ~ 1600, 1500 | Strong, Medium | C=C Stretch | Aromatic ring stretching. |

| ~ 1320 - 1200 | Strong | C-N Stretch | Aromatic amine C-N stretching. |

| ~ 1250 - 1100 | Very Strong | C-F Stretch | Asymmetric and symmetric stretching of the -CF₃ group. |

| ~ 1050 | Strong | C-O Stretch | Aryl ether C-O stretching. |

Mass Spectrometry (MS): Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS) of N-ethyl-2-(trifluoromethoxy)aniline is expected to produce a molecular ion peak and several characteristic fragment ions. The molecular weight of the compound is 205.18 g/mol .

| Predicted m/z | Proposed Fragment Ion | Proposed Neutral Loss |

| 205 | [C₉H₁₀F₃NO]⁺˙ | - |

| 190 | [C₈H₇F₃NO]⁺˙ | •CH₃ |

| 176 | [C₉H₁₀F₂O]⁺ | •F |

| 148 | [C₇H₅F₃O]⁺ | •C₂H₅N |

| 119 | [C₇H₅O]⁺ | •CF₃ |

| 77 | [C₆H₅]⁺ | •C₃H₅F₃NO |

Proposed Fragmentation Workflow

Physical and chemical properties of "N-ethyl-2-(trifluoromethoxy)aniline"

An In-Depth Technical Guide to N-ethyl-2-(trifluoromethoxy)aniline

Abstract: This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of N-ethyl-2-(trifluoromethoxy)aniline. As a specialized fluorinated aromatic amine, this compound holds significant potential as a versatile building block in the fields of medicinal chemistry, agrochemical development, and materials science. The strategic placement of the N-ethyl group and the ortho-trifluoromethoxy substituent imparts unique electronic and steric characteristics that are highly sought after for modulating molecular properties such as lipophilicity, metabolic stability, and target-binding affinity. This document details proposed synthetic routes, discusses chemical reactivity, outlines robust analytical characterization workflows, and provides essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their research and development endeavors.

Introduction: The Strategic Value of Fluorinated Anilines

N-ethyl-2-(trifluoromethoxy)aniline belongs to a class of fluorinated organic compounds that have become indispensable in modern chemical research. The incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF3) group, is a well-established strategy in drug design and materials science for fine-tuning the physicochemical properties of a molecule.[1][2]

The -OCF3 group offers several distinct advantages:

-

Enhanced Lipophilicity : The trifluoromethoxy group significantly increases a molecule's ability to dissolve in lipids, which can improve penetration of cellular membranes and enhance oral bioavailability in pharmaceutical candidates.[2]

-

Metabolic Stability : This group is exceptionally resistant to metabolic breakdown (e.g., oxidative degradation), which can lead to a longer biological half-life for drugs or increased persistence for agrochemicals.[2]

-

Modulation of Electronic Properties : As a potent electron-withdrawing group, the -OCF3 substituent can profoundly alter the reactivity and physical properties of the parent molecule, influencing pKa, dipole moment, and binding affinities with biological targets.[2][3]

N-ethyl-2-(trifluoromethoxy)aniline combines these features with an N-ethyl secondary amine on an aniline framework. This structure makes it a valuable intermediate for constructing more complex active pharmaceutical ingredients (APIs) and other functional molecules where precise control over steric and electronic parameters is critical.[1][4]

Physicochemical Properties

Direct experimental data for N-ethyl-2-(trifluoromethoxy)aniline is not widely available in public literature, reflecting its status as a specialized research chemical. However, its properties can be reliably predicted based on its molecular structure and data from closely related analogs, such as its precursor, 2-(trifluoromethoxy)aniline.

| Property | Value / Expected Value | Source / Rationale |

| IUPAC Name | N-ethyl-2-(trifluoromethoxy)aniline | - |

| Molecular Formula | C₉H₁₀F₃NO | [5] |

| Molecular Weight | 205.18 g/mol | [5] |

| CAS Number | Not Assigned | [5] |

| Physical State | Colorless to pale yellow liquid | Inferred from precursor 2-(trifluoromethoxy)aniline.[3] |

| Boiling Point | > 63 °C at 15 mmHg | Expected to be higher than precursor due to increased MW.[3] |

| Density | ~1.3 g/mL | Similar to precursor (1.32 g/mL).[3] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). | Typical for aniline derivatives.[3] |

| Predicted XLogP3 | ~3.5 | Based on the value for the meta-isomer, N-ethyl-3-(trifluoromethoxy)aniline.[6] |

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway: Reductive Amination

A highly efficient and environmentally benign method for the synthesis of N-ethyl-2-(trifluoromethoxy)aniline is through the direct reductive amination of its precursor, 2-(trifluoromethoxy)aniline. This one-pot reaction utilizes a palladium on carbon (Pd/C) catalyst with ammonium formate serving as an in situ hydrogen donor, offering high yields at room temperature.[7][8]

Experimental Protocol: Synthesis via Reductive Amination [7][8]

-

Catalyst Activation: To a round-bottom flask, add 2-(trifluoromethoxy)aniline (1.0 eq), 2-propanol (10 mL/mmol), and 10% Pd/C (0.05 eq).

-

Hydrogen Donor Addition: Prepare a solution of ammonium formate (5.0 eq) in water (1 mL/mmol) and add it to the reaction flask. Stir the mixture for 5 minutes at room temperature to activate the catalyst.

-

Aldehyde Addition: Add acetaldehyde (1.1 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

-

Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate.

-

Extraction: Transfer the filtrate to a separatory funnel, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure N-ethyl-2-(trifluoromethoxy)aniline.

Caption: Proposed workflow for the synthesis of N-ethyl-2-(trifluoromethoxy)aniline.

Chemical Reactivity Insights

The reactivity of the aromatic ring in N-ethyl-2-(trifluoromethoxy)aniline is governed by the competing electronic effects of its two substituents:

-

N-ethyl Group (-NHCH₂CH₃): This is an activating, ortho-, para-directing group due to the lone pair on the nitrogen atom, which can donate electron density into the ring via resonance.

-

Trifluoromethoxy Group (-OCF₃): This is a strongly deactivating, meta-directing group due to its powerful inductive electron-withdrawing effect.

In electrophilic aromatic substitution reactions, the directing effects are complex. The powerful activating nature of the amino group typically dominates. Therefore, substitution is expected to occur primarily at the positions ortho and para to the N-ethyl group (positions 3, 5, and 1). However, the strong deactivating effect of the adjacent -OCF₃ group will significantly reduce the overall reaction rate compared to N-ethylaniline and will sterically hinder substitution at the 3-position. The most likely position for substitution is the 5-position (para to the amine).

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of the synthesized compound.

Protocol 1: Spectroscopic and Mass Analysis

-

Nuclear Magnetic Resonance (NMR):

-

Dissolve ~10 mg of the purified sample in 0.7 mL of deuterated chloroform (CDCl₃) or deuterated acetone.

-

Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

-

Expected ¹H NMR Signals: A triplet and quartet for the ethyl group, aromatic protons in the 6.8-7.5 ppm range, and a broad singlet for the N-H proton.

-

Expected ¹⁹F NMR Signals: A singlet around -58 to -60 ppm, characteristic of the -OCF₃ group.[9]

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in methanol or acetonitrile.

-

Analyze using Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Expected Result: A molecular ion peak [M+H]⁺ at m/z 206.07, confirming the molecular weight.

-

Protocol 2: Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC):

-

Prepare a sample solution at ~1 mg/mL in acetonitrile/water (50:50).

-

Use a C18 reverse-phase column.

-

Employ a gradient elution method with mobile phases of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Monitor the elution profile with a UV detector at 254 nm.

-

Expected Result: A single major peak indicating high purity.

-

Caption: A standard workflow for the analytical validation of the target compound.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for N-ethyl-2-(trifluoromethoxy)aniline is not available, the safety precautions should be based on those for structurally related aniline derivatives, such as 2-(trifluoromethyl)aniline and other N-alkylated anilines.[10][11][12][13]

5.1 Hazard Identification (Anticipated)

-

GHS Classification: Expected to be classified as:

5.2 Handling and Personal Protective Equipment (PPE)

-

All work must be performed in a certified chemical fume hood to avoid inhalation.[13]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[10]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Wear a full-length lab coat, long pants, and closed-toe shoes.[13]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[10]

5.3 First Aid Measures

-

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[12]

-

Skin Contact: Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[12]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

5.4 Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

-

Keep away from incompatible substances such as strong oxidizing agents and strong acids.[13]

-

Protect from light and moisture.[12]

Conclusion

N-ethyl-2-(trifluoromethoxy)aniline is a high-value chemical intermediate with significant potential for application in advanced research. Its unique combination of N-alkylation and ortho-trifluoromethoxylation provides a powerful scaffold for developing novel molecules with enhanced metabolic stability and tailored lipophilicity. While direct experimental data is sparse, its physicochemical properties, reactivity, and synthetic routes can be reliably established through an understanding of fundamental organic chemistry and analysis of related structures. The protocols and data presented in this guide offer a solid foundation for the synthesis, characterization, and safe handling of this promising compound, enabling its effective use in the discovery and development of next-generation pharmaceuticals, agrochemicals, and materials.

References

- Benchchem. Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.

- Benchchem. Application Notes and Protocols for N-alkylation of Aniline with Long-Chain Alkyl Halides.

- Benchchem. N-Ethyl-2-methyl-5-(trifluoromethyl)aniline.

- Chem-Impex. 2-(Trifluoromethoxy)aniline.

- ACS Publications. One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes | The Journal of Organic Chemistry.

- TSI Journals. N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran.

- Synquest Labs. N-Ethyl-2-nitro-4-(trifluoromethyl)aniline Safety Data Sheet.

- Unknown Source. The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry.

- Fisher Scientific. SAFETY DATA SHEET - 2-(Trifluoromethyl)aniline.

- Fisher Scientific. Material Safety Data Sheet - Aniline.

- RSC Publishing. Trifluoromethylarylation of alkenes using anilines. Chemical Science. (2023).

- Unknown Source. Aniline Safety Protocol.

- BLD Pharm. N-Ethyl-2-(trifluoromethoxy)aniline.

- The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- Benchchem. N-Ethyl-2-fluoro-5-(trifluoromethyl)aniline.

- PubChemLite. N-ethyl-3-(trifluoromethoxy)aniline (C9H10F3NO).

- JOCPR. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. N-Ethyl-2-(trifluoromethoxy)aniline|BLD Pharm [bldpharm.com]

- 6. PubChemLite - N-ethyl-3-(trifluoromethoxy)aniline (C9H10F3NO) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jocpr.com [jocpr.com]

- 9. rsc.org [rsc.org]

- 10. synquestlabs.com [synquestlabs.com]

- 11. fishersci.com [fishersci.com]

- 12. southwest.tn.edu [southwest.tn.edu]

- 13. ipo.rutgers.edu [ipo.rutgers.edu]

A Comprehensive Technical Guide to N-ethyl-2-(trifluoromethoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-2-(trifluoromethoxy)aniline is a fluorinated aromatic amine of significant interest in contemporary chemical research, particularly within the realms of medicinal chemistry and materials science. The strategic incorporation of a trifluoromethoxy (-OCF₃) group onto the aniline scaffold imparts a unique combination of electronic and steric properties, rendering it a valuable building block for the synthesis of complex molecular architectures. This guide provides a detailed overview of its chemical identity, molecular characteristics, and core scientific principles relevant to its application in research and development.

Core Molecular Identifiers and Properties

CAS Number: 175278-25-8 Molecular Formula: C₉H₁₀F₃NO Molecular Weight: 205.18 g/mol

| Property | Value | Source |

| CAS Number | 175278-25-8 | [1] |

| Molecular Formula | C₉H₁₀F₃NO | [1] |

| Molecular Weight | 205.18 | [1] |

Synthesis and Molecular Elaboration

The synthesis of N-ethyl-2-(trifluoromethoxy)aniline is primarily achieved through the N-alkylation of its parent amine, 2-(trifluoromethoxy)aniline. This transformation is a cornerstone of synthetic organic chemistry, with several established methodologies available to the discerning researcher.

Reductive Amination: A Preferred Pathway

A robust and widely applicable method for the N-ethylation of anilines is reductive amination. This approach involves the reaction of the primary amine with an aldehyde (in this case, acetaldehyde) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

A common and effective protocol utilizes a palladium on carbon (Pd/C) catalyst with a hydrogen source, such as ammonium formate, which can generate hydrogen in the reaction mixture. This method is often favored for its mild reaction conditions and high yields.

Experimental Protocol: N-ethylation of 2-(trifluoromethoxy)aniline via Reductive Amination

-

Catalyst Activation: To a flask containing 10% Palladium on carbon (0.05 eq), add a solution of ammonium formate (5 eq) in water and 2-propanol. Stir the mixture for 5-10 minutes at room temperature to activate the catalyst.

-

Reactant Addition: To the activated catalyst slurry, add 2-(trifluoromethoxy)aniline (1 eq) followed by the dropwise addition of acetaldehyde (1.1 eq).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure N-ethyl-2-(trifluoromethoxy)aniline.

Caption: Reductive amination workflow for the synthesis of N-ethyl-2-(trifluoromethoxy)aniline.

The Influence of the Trifluoromethoxy Group: A Deeper Dive

The trifluoromethoxy (-OCF₃) group is a fascinating and powerful substituent in modern drug design. Its electronic properties are somewhat dichotomous; the highly electronegative fluorine atoms exert a strong electron-withdrawing inductive effect, while the oxygen lone pairs can participate in resonance donation to the aromatic ring. This duality significantly influences the reactivity and properties of the aniline.

The potent electron-withdrawing nature of the -OCF₃ group decreases the basicity of the aniline nitrogen. This is a critical consideration in synthetic planning, as it can affect the nucleophilicity of the amine in various reactions. Furthermore, the trifluoromethoxy group is known to enhance the metabolic stability of drug candidates by blocking potential sites of oxidative metabolism.

From a physicochemical standpoint, the -OCF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes. This property is often exploited in drug design to enhance bioavailability and target engagement.

Reactivity and Further Functionalization

N-ethyl-2-(trifluoromethoxy)aniline is a versatile intermediate that can undergo a variety of chemical transformations to build more complex molecules.

-

Electrophilic Aromatic Substitution: The aromatic ring can be further functionalized through electrophilic substitution reactions such as halogenation, nitration, and sulfonation. The directing effects of the N-ethylamino and trifluoromethoxy groups will govern the regioselectivity of these reactions. The strongly activating ortho,para-directing N-ethylamino group will likely dominate, directing incoming electrophiles to the positions ortho and para to it.

-

Metalation: Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The N-ethylamino group can direct lithiation to the adjacent ortho position, allowing for the introduction of a wide range of electrophiles.

Safety and Handling

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Applications in Research and Development

The unique properties imparted by the trifluoromethoxy group make N-ethyl-2-(trifluoromethoxy)aniline a valuable building block in several areas of research:

-

Pharmaceuticals: As a scaffold in medicinal chemistry, it can be used to synthesize novel drug candidates. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, potentially leading to improved pharmacokinetic profiles.

-

Agrochemicals: This compound can serve as an intermediate in the synthesis of new pesticides and herbicides, where the trifluoromethoxy group can contribute to enhanced efficacy and environmental stability.

-

Materials Science: The incorporation of fluorinated moieties can enhance the thermal and chemical resistance of polymers and other materials.

Conclusion

N-ethyl-2-(trifluoromethoxy)aniline is a specialized chemical intermediate with significant potential for the development of new technologies in the life sciences and materials science. A thorough understanding of its synthesis, reactivity, and the profound influence of the trifluoromethoxy group is essential for its effective utilization in research and development. As with all chemical reagents, adherence to strict safety protocols is paramount.

References

-

001CHEMICAL. N-Ethyl-2-(trifluoromethoxy)aniline. Available at: [Link] (Accessed: January 16, 2026).

-

JOCPR. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. Available at: [Link] (Accessed: January 16, 2026).

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link] (Accessed: January 16, 2026).

Sources

An In-depth Technical Guide to the Solubility and Lipophilicity of N-ethyl-2-(trifluoromethoxy)aniline

Introduction: The Critical Role of Physicochemical Properties in Drug Development

In the landscape of modern drug discovery, the journey from a promising chemical entity to a viable therapeutic agent is governed by a complex interplay of factors. Among the most fundamental of these are the compound's physicochemical properties, principally its solubility and lipophilicity. These characteristics are not mere data points; they are critical determinants of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, which in turn dictates its bioavailability, efficacy, and potential for toxicity.

This guide focuses on N-ethyl-2-(trifluoromethoxy)aniline , a compound of interest due to its unique structural motifs. The presence of the N-ethyl group and, more significantly, the ortho-positioned trifluoromethoxy (-OCF3) group, suggests a nuanced physicochemical profile. The -OCF3 group is a powerful modulator in medicinal chemistry, known to enhance metabolic stability and membrane permeability by increasing lipophilicity.[1] Understanding and accurately quantifying the solubility and lipophilicity of this specific molecule is therefore paramount for any research or development program in which it is a candidate.

This document provides a comprehensive overview of N-ethyl-2-(trifluoromethoxy)aniline's predicted properties and outlines authoritative, field-proven methodologies for their experimental determination. As a self-validating guide, it is designed to equip researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical workflows necessary for a robust physicochemical assessment.

Physicochemical Profile of N-ethyl-2-(trifluoromethoxy)aniline

While extensive experimental data for this specific molecule is not publicly available, we can compile its known identifiers and leverage computational models to predict its behavior. These predicted values serve as an essential baseline for planning experimental work.

Table 1: Physicochemical Properties of N-ethyl-2-(trifluoromethoxy)aniline

| Property | Value | Source/Method |

| IUPAC Name | N-ethyl-2-(trifluoromethoxy)aniline | - |

| CAS Number | 175278-25-8 | Chemical Abstract Service |

| Molecular Formula | C₉H₁₀F₃NO | - |

| Molecular Weight | 205.18 g/mol | - |

| Predicted LogP | ~2.5 - 3.5 | Computational Estimation* |

| Predicted Aqueous Solubility | Poorly soluble | Structural Analysis** |

*Note on Predicted LogP: The partition coefficient (LogP) is a measure of lipophilicity. For the parent compound, 2-(trifluoromethoxy)aniline, the predicted XLogP3 value is 2.1.[2] The addition of an N-ethyl group will predictably increase lipophilicity. Therefore, a LogP value in the range of 2.5 to 3.5 is a reasonable starting hypothesis for N-ethyl-2-(trifluoromethoxy)aniline. Values in this range suggest a compound that is sufficiently lipophilic to favor membrane partitioning but may present challenges with aqueous solubility.[3]

**Note on Predicted Aqueous Solubility: The aniline core provides some potential for hydrogen bonding, but this is counteracted by the hydrophobic benzene ring and the highly lipophilic trifluoromethoxy and ethyl substituents. The -OCF3 group, in particular, is known to increase a molecule's ability to dissolve in fats and lipids, which often corresponds to a decrease in aqueous solubility.[1] Therefore, the compound is predicted to be poorly soluble in aqueous media, a critical factor to confirm experimentally for formulation and assay development.

Part 1: Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. It is a definitive value that is crucial for late-stage development and formulation. The "gold standard" for its determination is the Shake-Flask method.

Causality Behind the Shake-Flask Method

The Shake-Flask method is considered the most reliable technique because it ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.[4] By introducing an excess of the solid compound, we create a system that remains saturated even as dissolution occurs. The extended incubation period with agitation allows the system to overcome kinetic barriers and reach its lowest energy state, reflecting the true thermodynamic solubility. This contrasts with kinetic solubility methods, which are faster but can overestimate solubility due to the formation of supersaturated solutions, especially when using DMSO co-solvents.[5]

Experimental Protocol: Shake-Flask Solubility Assay

-

Preparation: Add an excess amount of solid N-ethyl-2-(trifluoromethoxy)aniline to a series of clear glass vials. The exact mass should be recorded, but it must be sufficient to ensure solid remains after equilibrium.

-

Solvent Addition: To each vial, add a precise volume of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 to simulate physiological conditions, or buffers at pH 2.0 to simulate gastric fluid).[6]

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator. Agitate the samples at a consistent speed and temperature (e.g., 25 °C or 37 °C) for a predetermined period. A minimum of 24 hours is standard, though reaching full equilibrium may take up to 72 hours for some compounds.[5]

-

Phase Separation: After incubation, allow the vials to stand undisturbed to let the excess solid settle. For more complete separation, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

-

Sample Collection: Carefully collect a precise aliquot of the clear supernatant from each vial. It is critical not to disturb the solid pellet. Filtration through a 0.45 µm filter can also be used.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method.

-

Prepare a calibration curve using standard solutions of N-ethyl-2-(trifluoromethoxy)aniline of known concentrations.

-

Inject the supernatant samples and quantify the concentration against the calibration curve.

-

-

Data Reporting: The solubility is reported in units of µg/mL or µM. The experiment should be performed in triplicate to ensure reproducibility.

Workflow for Thermodynamic Solubility Determination

Caption: Shake-Flask method for thermodynamic solubility.

Part 2: Experimental Determination of Lipophilicity (LogP)

Lipophilicity describes the affinity of a compound for a lipid-like (non-polar) environment versus an aqueous (polar) one. The octanol-water partition coefficient (LogP) is the industry-standard measure. For ionizable molecules like anilines, the distribution coefficient (LogD) is measured at a specific pH (e.g., LogD₇.₄) and is more physiologically relevant. While the shake-flask method can be used, modern laboratories favor a more rapid and resource-efficient approach using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Causality Behind the RP-HPLC Method for LogP

The RP-HPLC method leverages the fundamental principles of chromatography to estimate lipophilicity.[7] A reverse-phase column contains a non-polar stationary phase (e.g., C18). When a compound is passed through the column with a polar mobile phase, more lipophilic compounds will have a stronger affinity for the stationary phase and will therefore be retained on the column longer. This retention time can be directly correlated to the compound's LogP. By calibrating the system with a set of reference compounds with well-established LogP values, a highly accurate LogP for an unknown compound can be determined without using n-octanol directly, making it a high-throughput and robust method.

Experimental Protocol: RP-HPLC LogP Determination

-

System Setup:

-

Column: Use a high-quality C18 reverse-phase column.

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4 for LogD₇.₄) and an organic modifier like methanol or acetonitrile. The exact ratio is optimized to achieve good separation of the standards.

-

-

Calibration:

-

Prepare a solution containing a mixture of 5-7 reference standards with accurately known LogP values that bracket the expected LogP of the test compound.

-

Inject the standard mixture into the HPLC system and record the retention time (t_R) for each standard.

-

Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula:

-

k' = (t_R - t_0) / t_0

-

-

Generate Calibration Curve:

-

Plot the known LogP values of the standards (y-axis) against their corresponding log(k') values (x-axis).

-

Perform a linear regression on the data points. The resulting equation (y = mx + c) should have a high correlation coefficient (R² > 0.98) for the method to be considered valid.

-

-

Analyze Test Compound:

-

Prepare a solution of N-ethyl-2-(trifluoromethoxy)aniline in the mobile phase.

-

Inject the sample into the HPLC system under the identical conditions used for the standards and record its retention time.

-

-

Calculate LogP:

-

Calculate the log(k') for the test compound.

-

Using the linear regression equation from the calibration curve, calculate the LogP (or LogD) of N-ethyl-2-(trifluoromethoxy)aniline.

-

-

Validation: The method's accuracy can be confirmed by running a quality control standard with a known LogP that was not used to generate the calibration curve.

Workflow for RP-HPLC LogP Determination

Caption: RP-HPLC workflow for experimental LogP determination.

Conclusion and Forward Look

The accurate determination of solubility and lipophilicity is a non-negotiable cornerstone of successful drug development. For a molecule like N-ethyl-2-(trifluoromethoxy)aniline, whose structure suggests high lipophilicity and potentially low aqueous solubility, moving from computational predictions to robust experimental data is a critical step. The Shake-Flask method provides the definitive thermodynamic solubility value essential for formulation, while the RP-HPLC method offers a rapid and reliable determination of its LogP/LogD, a key predictor of its pharmacokinetic behavior. By employing these self-validating and authoritative protocols, research teams can generate the high-quality data needed to make informed decisions, de-risk their development programs, and ultimately unlock the full therapeutic potential of their candidate compounds.

References

- Polli, J. et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.

- The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. (n.d.). Leading Chemical Supplier.

- Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714–3717.

-

PubChem. (n.d.). 3-(Trifluoromethoxy)aniline. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

- Enamine. (n.d.). Shake-Flask Solubility Assay. EnamineSTORE.

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3-25.

- Wang, Z., et al. (2023). Lipophilicity modulations by fluorination correlate with membrane partitioning.

- Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Alsenz, J., & Kansy, M. (2007). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical Sciences, 96(9), 2265-2281.

-

Daina, A., & Zoete, V. (2016). A BOILED-Egg to predict gastrointestinal absorption and brain penetration of small molecules. ChemMedChem, 11(11), 1117-1121. [Link]

- Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248.

- 001CHEMICAL. (n.d.). N-Ethyl-2-(trifluoromethoxy)aniline.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

-

Sodel, A., et al. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules, 27(19), 6592. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 3-(Trifluoromethoxy)aniline | C7H6F3NO | CID 73753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Trifluoromethoxy)aniline 98 461-82-5 [sigmaaldrich.com]

- 6. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]

- 7. 4-(Trifluoromethoxy)aniline | C7H6F3NO | CID 600848 - PubChem [pubchem.ncbi.nlm.nih.gov]

"N-ethyl-2-(trifluoromethoxy)aniline" mechanism of action in biological systems

An In-Depth Technical Guide to the Hypothesized Mechanism of Action and Experimental Validation for N-ethyl-2-(trifluoromethoxy)aniline

Introduction

N-ethyl-2-(trifluoromethoxy)aniline is a substituted aniline derivative with potential applications in pharmaceutical and agrochemical research. The unique combination of an N-ethyl group, an aniline core, and a 2-(trifluoromethoxy) substituent suggests a complex interplay of electronic and steric effects that likely govern its biological activity. Due to the limited direct literature on the mechanism of action of this specific molecule, this guide will adopt a structure-activity relationship (SAR) approach to hypothesize a plausible mechanism of action. This analysis is based on the known biological effects of its constituent chemical moieties. Furthermore, this guide will provide a comprehensive, step-by-step experimental workflow to validate the hypothesized mechanism, intended for researchers, scientists, and drug development professionals.

Molecular Scaffolding and Physicochemical Properties: A Tripartite Analysis

The biological activity of N-ethyl-2-(trifluoromethoxy)aniline is determined by the interplay of its three key structural features: the aniline core, the N-ethyl group, and the 2-(trifluoromethoxy) group.

The Aniline Core: A Foundation with Inherent Toxicological Considerations

Anilines are a fundamental scaffold in medicinal chemistry, serving as precursors for a wide range of pharmaceuticals and other biologically active molecules. However, the aniline moiety itself is associated with a specific toxicity profile, most notably the induction of methemoglobinemia. This condition arises from the oxidation of the ferrous iron in hemoglobin to the ferric state, impairing oxygen transport and leading to cyanosis, fatigue, and dizziness at high exposures.[1][2] The metabolic activation of the aniline nitrogen to form reactive intermediates is a key step in this toxicity pathway. Any investigation into the biological effects of N-ethyl-2-(trifluoromethoxy)aniline must, therefore, include an assessment of its potential to cause methemoglobinemia.

The N-ethyl Group: Modulating Lipophilicity and Metabolism

The introduction of an ethyl group to the aniline nitrogen (N-ethylation) significantly alters the molecule's physicochemical properties. This modification generally increases lipophilicity, which can enhance membrane permeability and alter the compound's pharmacokinetic profile.[3] N-alkylation is a common strategy in drug design to modulate the basicity of the amine and to introduce steric bulk that can influence receptor binding and metabolic stability.[4] However, the N-ethyl group can also be a site for metabolic N-dealkylation, potentially leading to the formation of the parent aniline and other metabolites with different activity and toxicity profiles.

The 2-(trifluoromethoxy) Group: Enhancing Metabolic Stability and Potency

The trifluoromethoxy (-OCF3) group is a powerful modulator of a molecule's biological properties.[5] Its strong electron-withdrawing nature can significantly decrease the pKa of the aniline nitrogen, influencing its ionization state at physiological pH and its ability to participate in hydrogen bonding. This group is known to increase a molecule's lipophilicity and metabolic stability by blocking sites susceptible to oxidative metabolism.[3][6] The presence of the trifluoromethoxy group is a feature of several approved drugs, including the neuroprotective agent riluzole, suggesting that its inclusion in a molecule can confer favorable pharmacokinetic properties and potential for neurological activity.[5] The ortho-position of this group relative to the N-ethylamino group may also introduce conformational constraints that could influence its interaction with biological targets.

Hypothesized Mechanism of Action: A Neuromodulatory Role?

Based on the SAR analysis, a plausible hypothesized mechanism of action for N-ethyl-2-(trifluoromethoxy)aniline is as a modulator of neuronal ion channels or receptors. This hypothesis is predicated on the following observations:

-

Structural similarities to neuroactive compounds: The presence of a trifluoromethoxy-substituted aniline is reminiscent of the core structure of riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS) that is known to modulate glutamate neurotransmission and inhibit voltage-gated sodium channels.[5]

-

Enhanced blood-brain barrier permeability: The increased lipophilicity conferred by both the N-ethyl and trifluoromethoxy groups suggests that the molecule may be capable of crossing the blood-brain barrier, a prerequisite for central nervous system activity.[5]

-

Modulation of aniline basicity: The electron-withdrawing trifluoromethoxy group is expected to lower the pKa of the aniline nitrogen, which could influence its interaction with the binding pockets of ion channels or G-protein coupled receptors (GPCRs).

Therefore, it is hypothesized that N-ethyl-2-(trifluoromethoxy)aniline may act as an antagonist or modulator of specific neuronal targets, such as voltage-gated sodium channels, calcium channels, or glutamate receptors.

Experimental Validation of the Hypothesized Mechanism

A multi-pronged experimental approach is necessary to elucidate the mechanism of action of N-ethyl-2-(trifluoromethoxy)aniline. The following is a detailed, step-by-step methodology for a comprehensive investigation.

In Silico Studies: Predicting Biological Targets

The initial step in the experimental validation is to employ computational methods to predict potential biological targets.

Protocol for In Silico Target Prediction:

-

Ligand-based virtual screening: Utilize the chemical structure of N-ethyl-2-(trifluoromethoxy)aniline to search databases of known bioactive molecules (e.g., ChEMBL, PubChem) to identify compounds with similar structures and known biological targets. This can provide initial hypotheses about potential protein targets.

-

Pharmacophore modeling: Develop a 3D pharmacophore model based on the structure of N-ethyl-2-(trifluoromethoxy)aniline and known ligands of hypothesized targets (e.g., sodium channel blockers, glutamate receptor antagonists). This model can then be used to screen virtual compound libraries.

-

Molecular docking: Perform molecular docking studies of N-ethyl-2-(trifluoromethoxy)aniline against the crystal structures of potential targets (e.g., voltage-gated sodium channels, NMDA receptors) to predict binding modes and estimate binding affinities.

In Vitro Assays: Confirming Target Engagement and Functional Effects

Following the in silico predictions, a series of in vitro assays should be conducted to confirm direct interaction with the predicted targets and to characterize the functional consequences of this interaction.

Table 1: In Vitro Assay Panel for Target Validation

| Assay Type | Target | Experimental Protocol |

| Radioligand Binding Assay | Voltage-gated sodium channels | 1. Prepare rat brain synaptosomes. 2. Incubate synaptosomes with a radiolabeled ligand (e.g., [³H]batrachotoxin) and varying concentrations of N-ethyl-2-(trifluoromethoxy)aniline. 3. Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound. |

| Electrophysiology | Neuronal ion channels | 1. Use patch-clamp electrophysiology on cultured neurons or HEK293 cells expressing the target ion channel. 2. Apply N-ethyl-2-(trifluoromethoxy)aniline at various concentrations and measure its effect on ion channel currents (e.g., sodium current, calcium current) to determine its functional activity (agonist, antagonist, or modulator). |

| Enzyme Inhibition Assay | Monoamine oxidase (MAO) | 1. Incubate recombinant human MAO-A and MAO-B with a fluorescent substrate and varying concentrations of N-ethyl-2-(trifluoromethoxy)aniline. 2. Measure the change in fluorescence to determine the IC50 value for MAO inhibition. |

Cellular Assays: Assessing Downstream Signaling and Cellular Effects

Cell-based assays are crucial for understanding how the interaction of N-ethyl-2-(trifluoromethoxy)aniline with its target translates into a cellular response.

Protocol for a Cell-Based Neuroprotection Assay:

-

Cell Culture: Culture primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

-

Induction of Excitotoxicity: Treat the cells with an excitotoxic agent such as glutamate or NMDA to induce neuronal cell death.

-

Treatment with Test Compound: Co-treat the cells with the excitotoxic agent and varying concentrations of N-ethyl-2-(trifluoromethoxy)aniline.

-

Assessment of Cell Viability: After a 24-hour incubation period, assess cell viability using a standard method such as the MTT assay or LDH release assay.

-

Data Analysis: Calculate the EC50 for the neuroprotective effect of N-ethyl-2-(trifluoromethoxy)aniline.

Metabolic Stability and Toxicity Assays: Evaluating the Safety Profile

Given the aniline core, it is imperative to assess the metabolic stability and potential for toxicity of N-ethyl-2-(trifluoromethoxy)aniline.

Protocol for In Vitro Metabolic Stability Assay:

-

Incubation with Liver Microsomes: Incubate N-ethyl-2-(trifluoromethoxy)aniline with human and rat liver microsomes in the presence of NADPH.

-

Time-course Analysis: Collect samples at various time points (e.g., 0, 15, 30, 60 minutes).

-

LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Calculation of Half-life: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.

Protocol for Methemoglobin Formation Assay:

-

Incubation with Red Blood Cells: Incubate fresh human red blood cells with varying concentrations of N-ethyl-2-(trifluoromethoxy)aniline.

-

Measurement of Methemoglobin: At various time points, lyse the red blood cells and measure the levels of methemoglobin spectrophotometrically.

-

Positive Control: Use a known methemoglobin-inducing agent, such as sodium nitrite, as a positive control.

Visualizing the Path Forward: Experimental Workflow and Hypothesized Pathway

The following diagrams illustrate the proposed experimental workflow and the hypothesized signaling pathway for N-ethyl-2-(trifluoromethoxy)aniline.

Caption: Experimental workflow for elucidating the mechanism of action.

Caption: Hypothesized neuromodulatory signaling pathway.

Conclusion

While direct experimental data on the mechanism of action of N-ethyl-2-(trifluoromethoxy)aniline is currently unavailable, a systematic analysis of its chemical structure provides a strong foundation for a plausible hypothesis. The combination of an aniline core, an N-ethyl group, and a 2-(trifluoromethoxy) substituent suggests a potential role as a neuromodulatory agent, possibly acting on ion channels or receptors within the central nervous system. The comprehensive experimental workflow detailed in this guide provides a clear and scientifically rigorous path for researchers to validate this hypothesis, characterize the compound's biological activity, and assess its safety profile. This structured approach, from in silico prediction to in vitro and cellular validation, is essential for advancing our understanding of this and other novel chemical entities in the pursuit of new therapeutic agents.

References

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

EWG. ANILINE, N-(2,2,2-TRIFLUOROETHYL)- | Substance. [Link]

-

ACS Publications. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. [Link]

- Google Patents.

-

NIH. Difluoroalkylation of Anilines via Photoinduced Methods. [Link]

-

JOCPR. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Versatility of Aniline Derivatives: A Focus on 4-(Trifluoromethoxy)aniline. [Link]

-

NIH. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. [Link]

-

PubChem. 4-(Trifluoromethoxy)aniline. [Link]

-

ACS Publications. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

-

NJ.gov. Common Name: 2-ETHYLANILINE HAZARD SUMMARY. [Link]

-

ResearchGate. An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. [Link]

-

Pharmaffiliates. CAS No : 461-82-5 | Product Name : 4-(Trifluoromethoxy)aniline. [Link]

Sources

The Trifluoromethoxyaniline Scaffold: A Technical Guide to Unlocking Novel Biological Activities

Introduction: The Strategic Value of Fluorine in Medicinal Chemistry

The deliberate incorporation of fluorine-containing functional groups has become a cornerstone of modern drug discovery.[1] Among these, the trifluoromethoxy (-OCF3) group is of particular interest due to the unique physicochemical properties it confers upon a parent molecule.[1][2] When coupled with the versatile aniline scaffold, a privileged structure in medicinal chemistry, the resulting trifluoromethoxy aniline derivatives present a rich chemical space for the development of novel therapeutics.[1] This technical guide provides an in-depth exploration of the potential biological activities of derivatives based on the N-ethyl-2-(trifluoromethoxy)aniline core, offering a roadmap for researchers, scientists, and drug development professionals. We will delve into the synthesis, multifaceted biological potential, and key experimental protocols necessary to evaluate this promising class of compounds.

Core Physicochemical Properties: The Trifluoromethoxy Advantage

The trifluoromethoxy group profoundly influences the pharmacological profile of the aniline scaffold in several critical ways:

-

Enhanced Metabolic Stability: The high strength of the carbon-fluorine bond renders the -OCF3 group resistant to metabolic degradation, particularly by cytochrome P450 enzymes. This inherent stability can lead to a longer in vivo half-life for drug candidates, a crucial parameter in optimizing dosing regimens.[1]

-

Increased Lipophilicity: The trifluoromethoxy group significantly increases a molecule's lipophilicity, or its ability to dissolve in fats and lipids.[1][2] This property can enhance the molecule's capacity to cross cellular membranes, potentially improving oral bioavailability and penetration of the blood-brain barrier.[1]

-

Modulation of Electronic Properties: As a strong electron-withdrawing group, the -OCF3 moiety can alter the reactivity and physical characteristics of the parent molecule. This electronic influence can impact the binding affinity of the compound to its biological target.[1]

-

The N-Ethyl Group Contribution: The N-ethyl substituent on the aniline nitrogen can further modulate the compound's properties. It can influence steric interactions within a binding pocket and fine-tune the overall lipophilicity and basicity of the molecule, which are critical for pharmacokinetic and pharmacodynamic profiles.

Synthetic Pathways to N-ethyl-2-(trifluoromethoxy)aniline Derivatives

The synthesis of derivatives from the N-ethyl-2-(trifluoromethoxy)aniline core is accessible through established organic chemistry methodologies. A common strategy involves the derivatization of the parent aniline. For instance, N-alkylation of 2-(trifluoromethoxy)aniline provides the N-ethyl core, which can then be further modified.[3] Reductive amination is a key reaction, where the parent aniline is reacted with an aldehyde in the presence of a reducing agent to form a more complex secondary or tertiary amine.[3]

Caption: General workflow for the synthesis of derivatives.

A Spectrum of Potential Biological Activities

Derivatives of the trifluoromethoxy aniline scaffold have demonstrated a broad range of biological activities, suggesting their potential in multiple therapeutic areas.

Antimicrobial and Antifungal Activity

The search for novel antimicrobial agents is a global health priority. Aniline derivatives have emerged as a promising class of compounds with the potential to combat bacterial and fungal pathogens.[4] Studies on trifluoro-anilines have shown their efficacy against various bacterial species, including Vibrio parahaemolyticus and Vibrio harveyi.[4][5] The mechanism of action often involves the disruption of the bacterial cell membrane.[5] Furthermore, these compounds have demonstrated the ability to inhibit biofilm formation, a key virulence factor in many chronic infections.[6]

Some trifluoromethyl-substituted pyrazole derivatives have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6][7]

Table 1: Representative Antimicrobial Activity of Trifluoromethylaniline Derivatives

| Compound Class | Target Organism | Activity Metric | Result | Reference |

| Trifluoromethyl-substituted pyrazoles | Gram-positive bacteria | MIC | As low as 0.78 µg/mL | [7] |

| 2-iodo-4-trifluoromethylaniline (ITFMA) | V. parahaemolyticus | MIC | 50 µg/mL | [4][5] |

| 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) | V. parahaemolyticus | MIC | 100 µg/mL | [4][5] |

Anticancer Potential

The trifluoromethyl group is a common feature in many anticancer drugs, where it can enhance efficacy.[8][9] Derivatives of trifluoromethyl-aniline have been investigated for their cytotoxic effects against a variety of cancer cell lines.[10] For instance, thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group have been synthesized and evaluated for their antiproliferative activity.[8] Similarly, 4-anilinoquinoline derivatives have shown potent antitumor activities.[11]

A frequently proposed mechanism for the anticancer activity of such compounds is the induction of apoptosis, or programmed cell death.[10] This is often mediated through the intrinsic mitochondrial pathway, which involves the release of cytochrome c and the subsequent activation of a cascade of caspase enzymes that execute cell death.[10]

Caption: Proposed intrinsic pathway of apoptosis.

Anti-inflammatory and Neuroprotective Effects